molecular formula C13H19ClN2O4 B13104913 (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride

(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride

Cat. No.: B13104913
M. Wt: 302.75 g/mol
InChI Key: ALHDMYKGIWIRCX-ZOWNYOTGSA-N
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Description

(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride (CAS 1363408-49-4) is a chiral chemical compound with a molecular formula of C13H19ClN2O4 and a molecular weight of 302.75 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds featuring amino acid ester backbones and aromatic nitro groups are frequently employed in the design and synthesis of potential active pharmaceutical ingredients. Specifically, structurally related benzamide compounds have been investigated as potent and selective Histone Deacetylase (HDAC) inhibitors, which are a major focus in epigenetic research and the development of novel anti-cancer agents . This product is supplied with a minimum purity of 98% . It is intended for research and development purposes in a laboratory setting only. This product is not intended for use in humans or animals for diagnostic, therapeutic, or any other veterinary or clinical purposes. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C13H19ClN2O4

Molecular Weight

302.75 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-nitrophenyl)hexanoate;hydrochloride

InChI

InChI=1S/C13H18N2O4.ClH/c1-3-7-13(14,9-12(16)19-2)10-5-4-6-11(8-10)15(17)18;/h4-6,8H,3,7,9,14H2,1-2H3;1H/t13-;/m0./s1

InChI Key

ALHDMYKGIWIRCX-ZOWNYOTGSA-N

Isomeric SMILES

CCC[C@](CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

CCCC(CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-amino-3-(3-nitrophenyl)propionic acid.

    Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Amidation: The amino group is protected, and the ester is then subjected to amidation reactions to introduce the hexanoate moiety.

    Deprotection and Hydrochloride Formation: The protecting groups are removed, and the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its role as a precursor in the synthesis of various pharmaceuticals has been documented, particularly in the development of neurokinin receptor antagonists, which have therapeutic implications in treating menopausal symptoms and other conditions related to neurokinin signaling pathways .

Case Study: Neurokinin Receptor Antagonism
A study highlighted the efficacy of neurokinin 3 receptor antagonists derived from (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride in reducing hot flashes during menopause. The results indicated that these compounds could significantly decrease the frequency and severity of symptoms compared to traditional treatments .

Material Science

Use as a Monomer
The compound is utilized as a monomer in the synthesis of polymers and copolymers. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating advanced materials for construction and automotive industries, where durability and performance are critical .

Application AreaSpecific UseBenefits
Medicinal ChemistryPrecursor for neurokinin antagonistsEffective treatment for menopausal symptoms
Material ScienceMonomer in polymer synthesisEnhanced mechanical properties and thermal stability

Environmental Applications

Waterproofing Agents
Recent submissions under the Toxic Substances Control Act (TSCA) indicate that (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride can be modified for use in waterproofing applications. It is expected to improve adhesion and durability when applied to building materials such as concrete and masonry .

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride involves its interaction with specific molecular targets. The amino and nitrophenyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to four analogs (Table 1), highlighting variations in substituents, chain length, and molecular weight:

Compound Name Substituent (Phenyl) Ester Group Chain Length Molecular Weight Key Properties/Applications
(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate HCl 3-Nitro Methyl Hexanoate ~324.75* High lipophilicity; potential drug intermediate
(S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate HCl 3-Fluoro Methyl Propanoate ~235.67† Enhanced polarity; used in fragment-based drug discovery
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate HCl 3-Chloro Methyl Propanoate 250.12 Moderate reactivity; protease inhibitor intermediate
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl 3-Methyl Ethyl Propanoate 195.69 Lower steric hindrance; flavor/aroma precursor
Ethyl 3-amino-5-methylhexanoate HCl N/A Ethyl Hexanoate 209.71 Increased flexibility; agrochemical applications

*Calculated based on formula C₁₃H₁₇ClN₂O₄; †Estimated from C₁₀H₁₂ClFNO₂.

Substituent Effects

  • 3-Nitro Group: The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with electron-donating groups (e.g., 3-methyl in Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl), which reduce reactivity .
  • Halogenated Analogs : The 3-fluoro and 3-chloro derivatives exhibit distinct electronic profiles. Fluorine’s electronegativity increases metabolic stability, whereas chlorine’s polarizability may enhance binding to hydrophobic enzyme pockets .

Chain Length and Ester Group Impact

  • Hexanoate vs. Propanoate: The hexanoate chain in the target compound extends lipophilicity (logP ~2.8 estimated), favoring membrane penetration over shorter-chain analogs like propanoates (logP ~1.5–2.0). This property is critical for central nervous system (CNS)-targeted drugs .
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters under physiological conditions, influencing bioavailability .

Biological Activity

(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

(S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride is an amino acid derivative characterized by the presence of a nitrophenyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H16ClN2O3
  • Molecular Weight : 276.72 g/mol

The compound's chirality at the amino group is significant for its biological activity, as stereochemistry often influences pharmacodynamics and pharmacokinetics.

Mechanisms of Biological Activity

The biological activity of (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride can be attributed to several mechanisms:

Case Studies and Experimental Data

Several studies have investigated the biological activities associated with compounds similar to (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride:

  • Antitumor Activity : In vitro assays demonstrated that related compounds exhibited significant inhibitory effects on cancer cell lines such as HeLa and MCF-7. For example, a study showed that certain derivatives could reduce cell viability by over 50% at concentrations of 10 µM after 48 hours .
  • Antimicrobial Activity : Compounds structurally related to (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative was effective against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µM)Effect Observed
AntitumorHeLa1050% reduction in viability
AntitumorMCF-710Significant inhibition
AntimicrobialStaphylococcus aureus5Growth inhibition
AntimicrobialEscherichia coli5Growth inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing enantiomerically pure (S)-Methyl 3-amino-3-(3-nitrophenyl)hexanoate hydrochloride?

  • Methodological Answer : A multi-step approach is typically employed, involving:

  • Step 1 : Condensation of 3-nitrobenzaldehyde derivatives with acetylacetone or analogous ketones under basic conditions to form the nitro-substituted intermediate .
  • Step 2 : Esterification with methanol in the presence of acid catalysts (e.g., HCl/dioxane) to stabilize the amino group as a hydrochloride salt. Reaction optimization includes temperature control (room temperature to 50°C) and stoichiometric ratios to minimize racemization .
  • Step 3 : Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) to achieve >95% enantiomeric purity .

Q. How can the stereochemical integrity of the (S)-configuration be confirmed experimentally?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with UV detection at 254 nm to resolve enantiomers .
  • 1H-NMR : Analyze splitting patterns and coupling constants of protons adjacent to the chiral center. For example, in related hydrochlorides, distinct methylene (δ 3.86–3.89 ppm) and tert-butyl (δ 1.02 ppm) signals confirm stereospecific environments .
  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +X°) and compare to literature values for validation .

Q. What safety protocols are critical when handling this hydrochloride salt in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of fine particles .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to HCl vapors .
  • Waste Disposal : Neutralize residual HCl with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do electronic effects of the 3-nitrophenyl substituent influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group (-NO₂) deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability in Michael addition reactions. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) show slower reaction rates compared to chloro- or methoxy-substituted analogs .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and nucleophilic attack sites on the hexanoate backbone .

Q. What strategies resolve contradictory NMR and mass spectrometry data for this compound?

  • Methodological Answer :

  • Cross-Validation : Pair 1H/13C-NMR with High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 327.1215). Discrepancies in fragmentation patterns may indicate residual solvents or byproducts .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) to distinguish overlapping signals in complex spectra .

Q. How can reaction yields be optimized for large-scale synthesis without compromising enantiopurity?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Ru-complexes) for asymmetric hydrogenation of intermediate ketones. Yields >90% with >99% ee have been reported for similar hydrochlorides under 50 psi H₂ .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters (pH, temperature) in real time .

Q. What role does the hydrochloride counterion play in stabilizing the compound’s solid-state structure?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal studies reveal chloride ions forming hydrogen bonds with the amino group (N–H···Cl, ~2.1 Å), enhancing lattice stability .
  • Thermogravimetric Analysis (TGA) : Hydrochloride salts exhibit higher decomposition temperatures (~200°C) compared to free bases, confirming improved thermal stability .

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